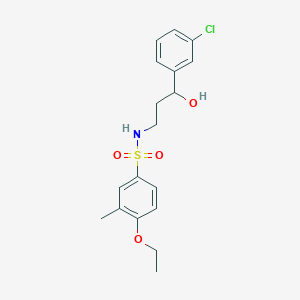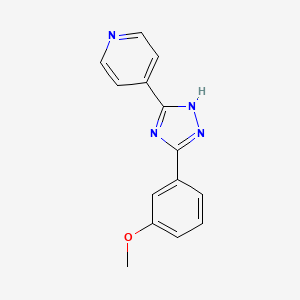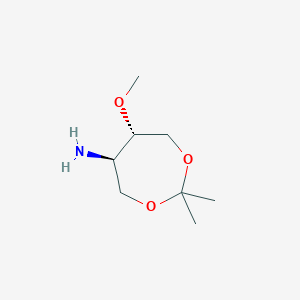
N-(3-(3-Chlorphenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22ClNO4S and its molecular weight is 383.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmakologie und Neuromodulation
N-(3-(3-Chlorphenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzolsulfonamid: ist strukturell interessant aufgrund seiner Kombination aus einer Chlorphenylgruppe, einem Hydroxypropyl-Rest und einer Sulfonamid-Funktionalität. Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, können wir Erkenntnisse aus verwandten Molekülen gewinnen.
- 2-Phenylethylamin (PEA): Diese Verbindung spielt eine entscheidende Rolle in der Neurowissenschaft und Pharmakologie. Als Neuromodulator beeinflusst PEA Stimmung, Kognition und Verhalten. Es reguliert die Neurotransmitterspiegel, einschließlich Dopamin und Noradrenalin, und trägt zu Gefühlen von Euphorie und Wachheit bei. Forscher untersuchen das therapeutische Potenzial von PEA, z. B. bei der Behandlung von Stimmungsstörungen und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) .
Medizinische Chemie und Wirkstoffdesign
Das Vorhandensein von Chloratomen und der Sulfonamidgruppe in unserer Verbindung eröffnet aufregende Möglichkeiten:
Chlor-Inkorporation: Strategisch in biologisch aktive Moleküle eingebautes Chlor kann ihre biologische Aktivität verbessern. Forscher haben dieses Phänomen empirisch beobachtet, was es zu einer attraktiven Modifikation macht .
Nitrogruppe: Die Nitrogruppe ist im Wirkstoffdesign vielseitig einsetzbar. Sie trägt zu einer Vielzahl von Therapeutika bei, darunter antimikrobielle Medikamente und Krebsbehandlungen. Ihre vielfältigen pharmakologischen Wirkungen machen sie zu einem überzeugenden Ziel für weitere Untersuchungen .
Synthese von Hybridmolekülen
Die Synthese von This compound beinhaltet die Reaktion zwischen 2-(3-Chlorphenyl)ethan-1-amin und 4-Nitrobenzoylchlorid. Das resultierende biofunktionelle Hybridmolekül wurde mit Techniken wie 1H-NMR, 13C-NMR, UV und Massenspektrometrie vollständig charakterisiert .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. This could result in alterations in cellular processes, potentially leading to the observed effects of the compound .
Biochemical Pathways
For instance, some compounds have been found to affect the HIF-1 signaling pathway
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties These studies suggest that such compounds may be metabolized in the body, potentially affecting their bioavailability
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-3-24-18-8-7-16(11-13(18)2)25(22,23)20-10-9-17(21)14-5-4-6-15(19)12-14/h4-8,11-12,17,20-21H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJOJHZWFKICRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)


![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2505165.png)
![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)
![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)
